molecular formula C8H8N2O2 B12867554 5-Methoxy-3-methylisoxazolo[4,5-b]pyridine

5-Methoxy-3-methylisoxazolo[4,5-b]pyridine

Cat. No.: B12867554
M. Wt: 164.16 g/mol
InChI Key: UUMIUNPEYWVERS-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylisoxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methylisoxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazol-5-amine with methoxy-substituted pyridine derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methylisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaOMe in methanol as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-3-methylisoxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methylisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cytochrome P450 enzymes, preventing the conversion of substrates into their respective products. This inhibition can lead to a decrease in the biosynthesis of certain hormones and other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3-methylisoxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-methoxy-3-methyl-[1,2]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C8H8N2O2/c1-5-8-6(12-10-5)3-4-7(9-8)11-2/h3-4H,1-2H3

InChI Key

UUMIUNPEYWVERS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1N=C(C=C2)OC

Origin of Product

United States

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